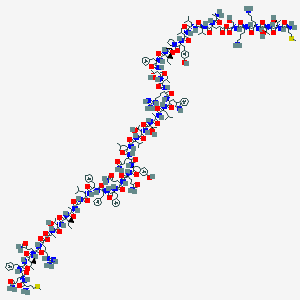
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
Overview
Description
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide (AODA) is an organic compound that is a derivative of oxadiazole and is commonly used in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. AODA has a unique structure and properties which make it an ideal compound for various research purposes.
Scientific Research Applications
Energetic Materials and Thermal Stability
N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide derivatives have been explored as components in insensitive energetic materials. For example, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized and characterized for its potential in energetic applications. These compounds, featuring combinations of 1,2,5- and 1,2,4-oxadiazole rings, exhibited moderate thermal stabilities and insensitivity to impact and friction, making them superior to traditional materials like TNT in certain aspects (Yu et al., 2017).
Biomedical Research: Antidiabetic and Antimicrobial Agents
This compound and its derivatives have shown potential in biomedical research. For instance, certain derivatives demonstrated significant anti-diabetic properties through enzyme inhibition, also displaying cytotoxic behavior against brine shrimps. These findings suggest their potential as valuable anti-diabetic agents (Abbasi et al., 2020). Additionally, various acetamide derivatives have been prepared and found active against microbial species, indicating their potential for antimicrobial applications (Gul et al., 2017).
Cancer Research
Some N-substituted derivatives of this compound have been studied for their potential in cancer research. Specifically, derivatives have shown significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationships established in these studies can guide the development of more effective cancer therapeutics (Hassanzadeh et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2(9)6-4-3(5)7-10-8-4/h1H3,(H2,5,7)(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQUWHSBVLLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878734 | |
| Record name | Furazanamine, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140706-47-4 | |
| Record name | Furazanamine, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















